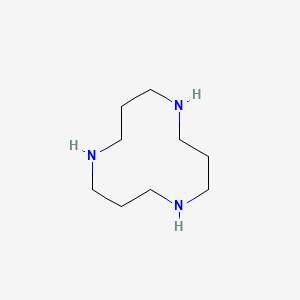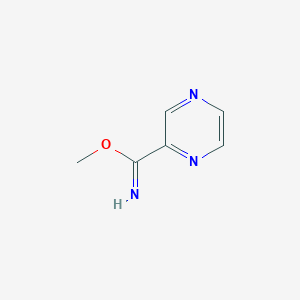
2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as N-nitro-4-chlorophenylethanamine or NNCPE, is an organic compound with a general formula of C11H12ClN3O2. It is an aromatic amine, which is a class of compounds containing both an amine group and an aromatic ring. NNCPE is a versatile compound, with applications in a wide range of scientific research areas.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine can be achieved through a multi-step process involving the reaction of a chlorobenzene derivative with an amine and a nitrobenzene derivative.
Starting Materials
4-chlorobenzaldehyde, ethylamine, 3-nitrobenzaldehyde, sodium triacetoxyborohydride, acetic acid, sodium hydroxide, chloroethane
Reaction
Step 1: Synthesize 4-chlorobenzylamine by reducing 4-chlorobenzaldehyde with sodium triacetoxyborohydride in acetic acid., Step 2: React 4-chlorobenzylamine with 3-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine., Step 3: Quaternize 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine with chloroethane to form a quaternary ammonium salt, which can be used for further chemical modifications.
科学研究应用
NNCPE has a wide range of applications in scientific research. It is used as a reagent to detect the presence of amino acids and proteins, as well as to measure the concentration of certain enzymes. NNCPE is also used in the synthesis of other compounds, such as 4-chloro-3-nitrobenzaldehyde and 3-nitro-4-chlorophenylacetic acid. In addition, NNCPE has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsant drugs.
作用机制
NNCPE is an aromatic amine, which means that it can act as an electron donor or acceptor in chemical reactions. Its electron donating properties make it useful for the synthesis of other compounds. NNCPE can also act as a catalyst in certain reactions, such as the reduction of nitro groups to amines.
生化和生理效应
NNCPE has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. In addition, NNCPE has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects.
实验室实验的优点和局限性
NNCPE has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. In addition, it is stable and non-toxic. However, NNCPE can be expensive and can be difficult to handle due to its low solubility in water.
未来方向
There are several potential future directions for research on NNCPE. One potential direction is to further investigate its effects on biochemical and physiological processes, such as its effects on MAO and its anti-inflammatory and analgesic effects. Another potential direction is to investigate its potential applications in the synthesis of other compounds, such as pharmaceuticals. Additionally, further research could be done on its mechanism of action and its potential uses as a catalyst in other reactions.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20/h1-7,10,17H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVWEYPZMWVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366358 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine | |
CAS RN |
355383-31-2 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)
acetic acid](/img/structure/B1348388.png)









![4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348411.png)